3-amino-N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN6OS3/c23-15-4-2-1-3-13(15)11-31-22-29-28-21(33-22)27-19(30)18-17(24)14-5-6-16(26-20(14)32-18)12-7-9-25-10-8-12/h1-10H,11,24H2,(H,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAZAPLVFIVYCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)C3=C(C4=C(S3)N=C(C=C4)C5=CC=NC=C5)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN6OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Pyridin-4-Yl Group at Position 6
The pyridin-4-yl substituent is introduced via Suzuki-Miyaura coupling using a boronic acid derivative. A brominated intermediate at position 6 (e.g., 6-bromo-3-nitrothieno[2,3-b]pyridine-2-carboxylic acid ) reacts with pyridin-4-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (K₂CO₃) in a mixed solvent system (toluene/ethanol/water). Typical conditions involve heating at 80–100°C for 12–24 hours, yielding 6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid after hydrolysis.
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 80 | 72 |
| PdCl₂(dppf) | DMF/H₂O | 100 | 68 |
| Pd(OAc)₂/XPhos | 1,4-Dioxane/H₂O | 90 | 75 |
Functionalization at Position 2: Carboxamide Formation
The 2-carboxamide group is installed via amide coupling between the carboxylic acid intermediate and the 1,3,4-thiadiazol-2-amine derivative. Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dichloromethane (DCM) or dimethylformamide (DMF). For instance, 6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxylic acid reacts with 5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine in the presence of HATU and N,N-diisopropylethylamine (DIPEA), yielding the carboxamide after purification by column chromatography.
Key Considerations :
-
Solvent Choice : DMF enhances solubility of polar intermediates but may require lower temperatures (0–5°C) to minimize side reactions.
-
Coupling Agents : HATU offers higher efficiency (yields >85%) compared to EDCI (yields ~70%).
Synthesis of the 1,3,4-Thiadiazol-2-Amine Substituent
The 5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine side chain is prepared through a two-step process:
Thiadiazole Ring Formation
Cyclization of thiosemicarbazide derivatives with carbon disulfide (CS₂) in alkaline conditions generates the 1,3,4-thiadiazole core. For example, refluxing 2-chlorobenzyl hydrazinecarbothioamide with CS₂ in ethanol containing potassium hydroxide produces 5-mercapto-1,3,4-thiadiazol-2-amine .
Sulfanyl Group Introduction
The mercapto group undergoes alkylation with 2-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in acetone. The reaction proceeds at 50–60°C for 6–8 hours, yielding the target thiadiazole intermediate.
Table 2: Reaction Conditions for Thiadiazole Alkylation
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 6 | 88 |
| NaH | THF | 25 | 12 | 82 |
| DBU | DMF | 80 | 4 | 78 |
Final Assembly and Amination at Position 3
The amino group at position 3 is introduced via nitro group reduction . Initially, a nitro group is incorporated during the Gewald reaction by using nitro-substituted precursors. Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine. For instance, 3-nitro-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is hydrogenated at 40 psi H₂ for 24 hours, yielding the final product after filtration and recrystallization.
Critical Parameters :
-
Catalyst Loading : 10% Pd/C achieves complete reduction without over-hydrogenation.
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Solvent Purity : Residual acids in ethanol can protonate the amine; thus, neutral solvents are preferred.
Purification and Characterization
Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient) or recrystallization from ethanol/water mixtures. Characterization via ¹H NMR , ¹³C NMR , and HRMS confirms structural integrity:
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents like sodium borohydride (NaBH4), and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of the 1,3,4-thiadiazole moiety exhibit significant anticancer activity. The incorporation of the thiadiazole structure in compounds has been linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that certain thiadiazole derivatives can effectively target cancer cells by disrupting their metabolic pathways and enhancing reactive oxygen species (ROS) production .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties against a range of pathogens. Thiadiazole derivatives have been reported to demonstrate activity against bacteria and fungi. A study highlighted the effectiveness of 1,3,4-thiadiazole derivatives in inhibiting bacterial growth, suggesting that modifications in their chemical structure can lead to enhanced antimicrobial efficacy .
Anticonvulsant Effects
The anticonvulsant activity of compounds containing the thiadiazole moiety has been documented in several studies. Specifically, the compound's ability to modulate GABAergic and glutamatergic neurotransmission pathways may contribute to its effectiveness in reducing seizure activity. Experimental models have shown promising results with certain derivatives exhibiting significant protection against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) .
Anti-inflammatory Activity
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. For example, specific derivatives have been shown to reduce edema and inflammation in animal models, suggesting their potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiadiazole derivatives. Various studies have focused on modifying functional groups attached to the thiadiazole ring to enhance biological activity:
| Modification | Effect |
|---|---|
| Substitution at the 5-position with phenyl groups | Increased anticancer activity |
| Introduction of halogens | Enhanced antimicrobial properties |
| Alkyl substitutions | Improved anticonvulsant effects |
These modifications allow researchers to tailor compounds for specific therapeutic targets.
Case Study 1: Anticancer Activity
In a study examining a series of thiadiazole derivatives, several compounds were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that certain modifications significantly increased cell death rates in breast and lung cancer cells compared to standard chemotherapeutics .
Case Study 2: Anticonvulsant Evaluation
A group of researchers assessed the anticonvulsant properties of synthesized thiadiazole compounds using both MES and PTZ models. The findings revealed that some derivatives provided up to 80% protection against seizures at specific dosages without exhibiting neurotoxicity, indicating a promising therapeutic profile for epilepsy treatment .
Mechanism of Action
The mechanism of action of 3-amino-N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Key Substituent Effects
The target compound’s structural uniqueness lies in its substituent arrangement:
- Thiadiazole-linked (2-chlorophenyl)methyl sulfanyl group: This moiety differentiates it from analogs like 3-amino-N-(5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide (), where the chloro substituent is at the para position. The ortho-chloro substitution in the target compound may influence steric interactions and crystal packing .
- Pyridin-4-yl vs.
Physicochemical and Crystallographic Properties
Biological Activity
The compound 3-amino-N-(5-{[(2-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic molecule belonging to the class of thiadiazole derivatives. It exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of the thiadiazole ring is particularly significant due to its known interactions with biological targets. The molecular formula is , with a molecular weight of approximately 383.9 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, disrupting essential metabolic processes in pathogens or cancer cells .
- Antimicrobial Activity : Similar thiadiazole derivatives have demonstrated significant antimicrobial properties, potentially making this compound effective against various bacterial strains .
- Anticancer Properties : Research indicates that derivatives of thiadiazole can exhibit cytotoxic effects against cancer cell lines such as MCF-7 and HepG2 .
Antimicrobial Activity
The compound's antimicrobial efficacy has been evaluated against several bacterial strains. A comparative analysis is presented in the table below:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 62.5 μg/mL | Moderate |
| Escherichia coli | 50 μg/mL | Strong |
| Salmonella typhi | 500 μg/disk | Good |
These results suggest that the compound possesses significant potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| MCF-7 | 15 | High |
| HepG2 | 20 | Moderate |
| A549 | 30 | Low |
The data indicates that while the compound is highly effective against MCF-7 cells, its effectiveness decreases for other cell types.
Case Studies
- Study on Anticancer Activity : A study conducted by Zhang et al. (2023) focused on the anticancer properties of thiadiazole derivatives, including our compound. The study revealed that modifications to the thiadiazole ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7) .
- Antimicrobial Efficacy Trial : In a trial assessing the antimicrobial properties of various thiadiazole derivatives, our compound showed promising results against E. coli and S. aureus, supporting its potential as a new antibacterial agent .
Q & A
Q. How to evaluate stability under physiological conditions (e.g., plasma, lysosomal pH)?
- Methodological Answer :
- Plasma stability assay : Incubate with human plasma (37°C, 24h); quantify parent compound degradation via UPLC (e.g., t > 6h) .
- pH-dependent degradation : Test in buffers (pH 1.2, 4.5, 6.8); identify hydrolysis products (e.g., free carboxylic acid) via HRMS .
- CYP450 metabolism studies : Use liver microsomes + NADPH; profile metabolites with high-resolution LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
